molecular formula C13H9ClN2S B1586294 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 306934-78-1

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No. B1586294
M. Wt: 260.74 g/mol
InChI Key: LRTKDTZXCFGPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine (CMPT) is a heterocyclic compound that belongs to the group of thienopyrimidine derivatives. It is a small molecule that has been studied extensively for its potential applications in various areas such as medicinal chemistry and synthetic organic chemistry. CMPT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-bacterial properties. In addition, CMPT has been used as a building block for the synthesis of various compounds.

Scientific Research Applications

Antifungal Applications

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine derivatives have demonstrated potential in antifungal applications. For instance, a study by Konno et al. (1989) synthesized various derivatives of thieno[2,3-d]pyrimidine, including 4-chloro variants, and evaluated their antifungal activity. These compounds showed preventive effects against rice blast, sheath blight, and cucumber powdery mildew, highlighting their potential as antifungal agents in agricultural settings (Konno et al., 1989).

Antimicrobial Properties

The antimicrobial properties of 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine derivatives have been explored in several studies. Hozien et al. (1996) synthesized new derivatives of 5-phenylthieno[2,3-d]pyrimidine, including 4-chloro variants, and tested them for antimicrobial activity. These compounds showed efficacy against various microbial strains, suggesting their potential in developing new antimicrobial agents (Hozien et al., 1996).

Synthesis of Novel Compounds

Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, utilizing 4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine as a starting material. This methodology facilitates the synthesis of various thieno[2,3-d]pyrimidine derivatives, expanding the range of compounds available for further pharmaceutical and chemical research (Santilli et al., 1971).

Fluorescent Compound Synthesis

In a study by Ho and Yao (2009), novel fluorescent compounds were synthesized using 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine, derived from 4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine. These compounds displayed intense blue to yellow-green fluorescence, suggesting their potential use in applications requiring fluorescent materials (Ho & Yao, 2009).

Optical and Electronic Applications

A study by Hussain et al. (2020) focused on the structural, electronic, and optical properties of thieno[2,3-d]pyrimidine derivatives, including those derived from 4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine. These compounds were explored for their potential applications in nonlinear optics (NLO) and optoelectronics, indicating a broad range of uses in advanced technological fields (Hussain et al., 2020).

properties

IUPAC Name

4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-10-12(14)15-7-16-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTKDTZXCFGPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370933
Record name 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine

CAS RN

306934-78-1
Record name 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 3
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine

Citations

For This Compound
1
Citations
D Briel, A Rybak, C Kronbach… - Journal of …, 2010 - Wiley Online Library
A series of fused thiophene derivatives, that is, representatives of thieno[2,3‐d]pyrimidines, thieno[2,3‐d][ 1 , 3 ]oxazines and thieno[2,3‐d][ 1 , 3 ]thiazines, with the common 5‐methyl‐6‐…
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.